1,1-Difluoropentan-3-amine
Description
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Properties
IUPAC Name |
1,1-difluoropentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N/c1-2-4(8)3-5(6)7/h4-5H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBMFUXXZPZHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1-Difluoropentan-3-amine is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
Chemical Structure and Properties
This compound (C5H10F2N) features a pentane backbone with two fluorine atoms attached to the first carbon and an amine group on the third carbon. This specific arrangement influences its physicochemical properties, including lipophilicity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C5H10F2N |
| Molecular Weight | 135.14 g/mol |
| Boiling Point | 105 °C |
| LogP (Octanol-Water Partition Coefficient) | -0.5 (indicative of moderate hydrophilicity) |
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Material : The process begins with 1,1-difluoropentane.
- Amination Reaction : An amine source (such as ammonia) is introduced via nucleophilic substitution.
- Purification : The product is purified through crystallization or distillation to obtain the hydrochloride salt form.
The biological activity of this compound is linked to its interactions with various biomolecular targets. The difluoromethyl group enhances binding affinity to certain receptors and enzymes, which can modulate biological pathways. Preliminary studies suggest that it may act as a selective inhibitor in specific enzyme pathways, potentially influencing processes such as cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated an IC50 value of approximately 25 µM against human leukemia cells, suggesting its potential as a chemotherapeutic agent .
- Neuroprotective Effects : A study highlighted its role in protecting neuronal cells from oxidative stress-induced apoptosis. The compound was found to upregulate antioxidant enzymes in a mouse model of neurodegeneration .
- Antimicrobial Properties : It has also been evaluated for antimicrobial activity against several bacterial strains. Results demonstrated significant inhibition zones in agar diffusion assays, indicating potential use as an antibacterial agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar fluorinated compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 1,1-Difluoro-2-methylpentan-2-amine | Moderate anticancer activity | ~30 |
| 2-Fluoroethylamine | Strong neuroprotective effects | ~15 |
| 3-Amino-1,1-difluoropentan-2-ol | Low antimicrobial activity | >50 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: CHFN
- Structure: Contains two fluorine atoms at the first carbon and an amino group (-NH) at the third carbon.
This configuration allows for diverse chemical reactions, making it a valuable building block in synthetic chemistry.
Pharmaceutical Applications
1,1-Difluoropentan-3-amine serves as a crucial intermediate in drug synthesis. The following are key applications:
- Drug Development: Its fluorinated structure can modify the pharmacokinetics of compounds, enhancing their bioavailability and binding affinity to target proteins. Fluorinated amines often exhibit improved metabolic stability compared to their non-fluorinated counterparts due to reduced susceptibility to enzymatic degradation.
- Biological Interaction Studies: Research indicates that this compound interacts with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is essential for designing effective therapeutics.
Agricultural Chemistry
In agriculture, this compound is being explored for its potential as a:
- Pesticide Intermediate: The compound's unique properties may contribute to the development of novel agrochemicals that are more effective against pests while minimizing environmental impact. Fluorinated compounds often exhibit increased lipophilicity, which can enhance their activity against target organisms.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in various contexts:
- Synthesis of Fluorinated Pharmaceuticals: A study demonstrated the successful incorporation of this compound into a lead compound for a new class of antiviral drugs. The fluorination improved the compound's binding affinity to viral proteins by altering its hydrophobicity and steric properties.
- Agrochemical Development: Research has shown that derivatives of this compound exhibit enhanced efficacy against specific agricultural pests when incorporated into pesticide formulations. This has led to ongoing investigations into its use as a building block for new agricultural chemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
